2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide
Description
Properties
CAS No. |
933207-65-9 |
|---|---|
Molecular Formula |
C21H17FN4O3S3 |
Molecular Weight |
488.57 |
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H17FN4O3S3/c1-2-29-15-8-6-14(7-9-15)26-18-17(32-21(26)30)19(28)25-20(24-18)31-11-16(27)23-13-5-3-4-12(22)10-13/h3-10H,2,11H2,1H3,(H,23,27)(H,24,25,28) |
InChI Key |
BHULNQWRNPLSEO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)F)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide is a novel thiazolopyrimidine derivative that has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound based on various studies, including its synthesis, mechanism of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 484.6 g/mol. It features a complex structure that includes thiazolo and pyrimidine rings, which are known to exhibit significant biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that create the thiazolopyrimidine core and introduce various functional groups. The method often includes the use of reagents such as DMSO and ferric chloride for oxidation processes, followed by purification techniques like recrystallization to obtain the final product in high purity .
Anticancer Activity
Recent studies have demonstrated that similar thiazolopyrimidine derivatives exhibit notable anticancer properties. For instance, compounds with similar structures were tested against A549 human lung adenocarcinoma cells and showed significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance or diminish activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The presence of the thiazole moiety is believed to contribute significantly to its antimicrobial effects .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation. For instance, it has been noted to bind competitively to enzyme active sites, potentially leading to reduced enzyme activity and subsequent cell death .
Case Studies
- Anticancer Efficacy : In a controlled study using A549 cells, the compound was administered at varying concentrations (e.g., 100 µM). The results indicated a dose-dependent reduction in cell viability, with a significant decrease observed at higher concentrations .
- Antimicrobial Testing : In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) that was lower than many traditional antibiotics, highlighting its potential as a new therapeutic agent .
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Concentration Tested | Outcome |
|---|---|---|---|
| Anticancer | A549 Cells | 100 µM | Significant cytotoxicity |
| Antimicrobial | Staphylococcus aureus | Varies | Low MIC compared to controls |
| Antimicrobial | Escherichia coli | Varies | Effective inhibition observed |
Comparison with Similar Compounds
Structural Analogs with Thiazolo[4,5-d]pyrimidine Cores
Substituent Effects on Physicochemical Properties
- 4-Ethoxyphenyl vs. Phenyl (as in ) : The ethoxy group (–OCH₂CH₃) provides electron-donating effects, stabilizing the molecule against electrophilic degradation. This contrasts with the unsubstituted phenyl group in , which lacks such stabilization .
- 3-Fluorophenyl vs.
- Thioxo (C=S) vs. Oxo (C=O) : The thioxo group in the target compound increases polar surface area (PSA), improving solubility compared to oxo analogs like G1-4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
